molecular formula C25H26N2O2S B4069766 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide

2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide

Cat. No. B4069766
M. Wt: 418.6 g/mol
InChI Key: GYOUGGDEEPINEQ-UHFFFAOYSA-N
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Description

2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase activity. It is a promising drug candidate for the treatment of cancer due to its ability to selectively kill cancer cells by targeting their dependence on glutamine metabolism.

Mechanism of Action

2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which enters the tricarboxylic acid cycle to produce energy and synthesize macromolecules. By inhibiting glutaminase, 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide disrupts this process, leading to a decrease in energy production and macromolecule synthesis, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide has been shown to selectively kill cancer cells while sparing normal cells. This is due to the fact that cancer cells are more dependent on glutamine metabolism than normal cells. 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide has also been shown to inhibit the growth of tumors in animal models, indicating its potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide is its specificity for glutaminase, which makes it a useful tool for studying the role of glutamine metabolism in cancer cells. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide could focus on developing more potent and selective inhibitors of glutaminase activity. Additionally, research could focus on identifying biomarkers that could predict which cancer patients would be most responsive to 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide therapy. Finally, research could explore the potential of combining 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide with other cancer therapies to improve treatment outcomes.

Scientific Research Applications

2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide has been extensively studied for its potential as a cancer therapy. It has been shown to selectively kill cancer cells by inhibiting their dependence on glutamine metabolism. Glutamine is an essential nutrient for cancer cells, and 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. By inhibiting this enzyme, 2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide disrupts the cancer cell's ability to produce energy and synthesize macromolecules, leading to cell death.

properties

IUPAC Name

2-(2-benzylsulfanylpropanoylamino)-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2S/c1-19(30-18-21-12-6-3-7-13-21)24(28)27-23-15-9-8-14-22(23)25(29)26-17-16-20-10-4-2-5-11-20/h2-15,19H,16-18H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOUGGDEEPINEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(benzylsulfanyl)propanoyl]amino}-N-(2-phenylethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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